molecular formula C23H28O3Si B8502438 3-((Tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid

3-((Tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B8502438
M. Wt: 380.6 g/mol
InChI Key: XSWNPUGCIOBMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid is a useful research compound. Its molecular formula is C23H28O3Si and its molecular weight is 380.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H28O3Si

Molecular Weight

380.6 g/mol

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxybicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C23H28O3Si/c1-23(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-14-19-20(15-16)21(19)22(24)25/h4-13,16,19-21H,14-15H2,1-3H3,(H,24,25)

InChI Key

XSWNPUGCIOBMJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3)C4C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-((tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate (70.0 g, 171 mmol) in ethanol (400 mL) was slowly added a solution of sodium hydroxide (20.56 g, 513.94 mmol) in water (100 mL). After 20 h, the reaction mixture was concentrated and the resulting residue was diluted with water (200 mL). The aqueous solution was adjusted to pH=3 by dropwise addition of 3 M aqueous hydrochloric acid. The aqueous mixture was extracted with ethyl acetate (2×200 mL). The combined organics were washed with saturated aqueous sodium chloride (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-((tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid as a yellow solid (53 g). To an ice-cooled suspension of crude acid in dichloromethane (600 mL) was added carbonyldiimidazole (25.5 g, 158 mmol). After 2 h, N, O-dimethylhydroxylamine hydrochloride (32 g, 0.33 mmol) was added. After 3 h, the reaction mixture was filtered and the filtrate was concentrated. Purified by flash column chromatography (6:1 petroleum ether/ethyl acetate) afforded 3-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylbicyclo[3.1.0]hexane-6-carboxamide (37 g, 60%) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.63-7.61 (m, 4H), 7.42-7.33 (m, 6H), 4.33-4.31 (m, 1H), 3.74 (s, 2H), 3.57 (s, 1H), 3.21 (s, 2H), 3.10 (s, 1H), 2.21-2.18 (m, 1H), 2.00-1.80 (m, 6H), 1.06-1.01 (m, 9H).
Name
ethyl 3-((tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
20.56 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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